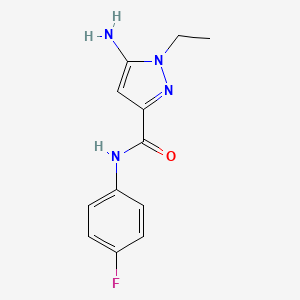
3-(1-methyl-1H-pyrrol-2-yl)-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-methyl-1H-pyrrol-2-yl)-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid, also known as MPPCA, is a chemical compound that has been of interest in scientific research due to its potential therapeutic applications. MPPCA is a pyrazole derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.
Aplicaciones Científicas De Investigación
Functionalization Reactions and Synthesis
Pyrazole derivatives have been the subject of studies focusing on their functionalization reactions and synthesis methods. For instance, research on the functionalization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid with various amines demonstrates the versatility of pyrazole compounds in producing a range of derivatives through different reaction mechanisms. These studies are crucial for understanding how similar compounds, including "3-(1-methyl-1H-pyrrol-2-yl)-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid," can be synthesized and modified for various applications (Yıldırım, Kandemirli, & Demir, 2005).
Coordination Chemistry and Crystal Structures
Research on coordination complexes and crystal structures of pyrazole derivatives provides insights into the structural and electronic properties of these compounds. For example, studies on pyrazole-dicarboxylate acid derivatives and their coordination with metal ions reveal the potential of pyrazole compounds in forming coordination polymers with diverse structures. This research can help in understanding the coordination behavior of similar compounds, potentially including "3-(1-methyl-1H-pyrrol-2-yl)-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid," which could be useful in materials science and catalysis (Radi et al., 2015).
Antimicrobial and Anticancer Applications
The antimicrobial and anticancer activities of pyrazole derivatives have been extensively studied. These compounds often exhibit significant biological activity, suggesting potential applications in drug development. For instance, organometallic complexes with pyrazolo[3,4-b]pyridine ligands have shown promise as anticancer agents, indicating the potential therapeutic applications of structurally related compounds like "3-(1-methyl-1H-pyrrol-2-yl)-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid" (Stepanenko et al., 2011).
Sensor Applications
Pyrazole derivatives are also studied for their potential as chemosensors due to their ability to interact with various metal ions and organic molecules. The synthesis of new colorimetric chemosensors based on pyrazole derivatives highlights the application of these compounds in detecting metal ions, which could be relevant for environmental monitoring and analytical chemistry. This suggests that compounds like "3-(1-methyl-1H-pyrrol-2-yl)-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid" might be explored for sensor applications (Aysha et al., 2021).
Propiedades
IUPAC Name |
2-(4-methylphenyl)-5-(1-methylpyrrol-2-yl)pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-11-5-7-12(8-6-11)19-15(16(20)21)10-13(17-19)14-4-3-9-18(14)2/h3-10H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLTPSZZQUSOUMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=CN3C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-fluorophenoxy)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2968645.png)
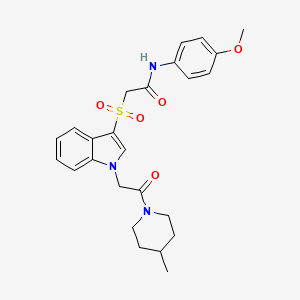
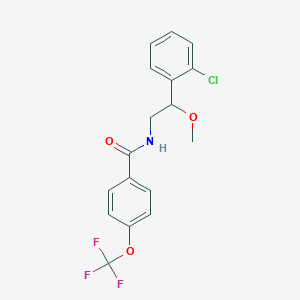
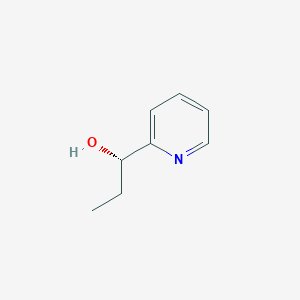
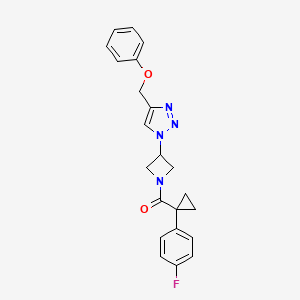
![N-benzyl-1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2968651.png)
![(4-chlorophenyl)methyl N-[(E)-2-(2-chlorophenyl)ethenyl]carbamate](/img/structure/B2968653.png)
![2-(Benzyloxy)-4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]heptane](/img/structure/B2968661.png)
![6-ethyl-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2968662.png)
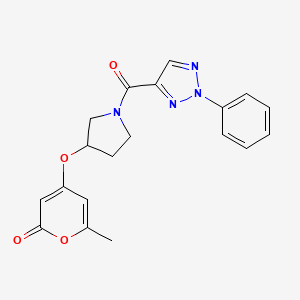
![2-[4-(1,2-Oxazole-3-amido)phenyl]acetic acid](/img/structure/B2968664.png)
